Alfuzosin metabolite SL79.0724 is a significant compound derived from alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). This metabolite plays a role in the pharmacological activity of alfuzosin, which is classified as an alpha-1 adrenergic receptor antagonist. Alfuzosin itself is administered as a hydrochloride salt and is known for its selectivity towards the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder neck tissues. The metabolism of alfuzosin occurs mainly in the liver, where it is transformed into various metabolites, including SL79.0724, through enzymatic processes involving cytochrome P450 enzymes .
Alfuzosin is classified under the drug class of alpha-1 blockers and has been marketed under various brand names such as Uroxatral and Xatral. The compound SL79.0724 is one of its metabolites, characterized by its chemical formula and a PubChem CID of 17950542 . This metabolite is formed through metabolic pathways that involve oxidation and dealkylation processes, primarily mediated by the cytochrome P450 3A4 enzyme .
The synthesis of alfuzosin involves several key steps starting from veratraldehyde. The process includes:
SL79.0724 is produced through similar metabolic pathways after the administration of alfuzosin, involving complex biotransformation processes that alter its structure and enhance its pharmacological properties .
The molecular structure of SL79.0724 can be represented as follows:
The detailed structural representation highlights the presence of functional groups that facilitate interactions with biological targets within the body .
SL79.0724 is primarily formed through metabolic reactions involving:
These reactions are crucial for the detoxification and elimination of alfuzosin from the body, ensuring that active metabolites like SL79.0724 retain therapeutic effects while minimizing potential toxicity .
The mechanism of action for SL79.0724 involves its role as an active metabolite that continues to exert effects similar to alfuzosin itself. It works by selectively blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck, leading to:
The bioavailability of alfuzosin when taken orally is around 49%, with a half-life ranging from 10 hours post-administration, emphasizing its prolonged action due to metabolic conversion into active metabolites like SL79.0724 .
Alfuzosin metabolite SL79.0724 has significant scientific uses primarily in pharmacology and therapeutic applications related to urinary disorders:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5